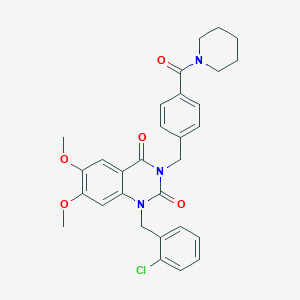

1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Description

This compound belongs to the quinazoline-2,4(1H,3H)-dione class, characterized by a bicyclic aromatic core with two ketone oxygen atoms at positions 2 and 2. Structural modifications include:

- 3-(4-(Piperidine-1-Carbonyl)Benzyl) substitution: Introduces a piperidine-linked benzyl group, which may confer selectivity toward enzymes or receptors (e.g., kinases, bacterial targets) due to the carbonyl’s hydrogen-bonding capacity .

Synthetic routes for analogous quinazoline-2,4-diones involve sequential chlorination and nucleophilic substitution. For example, 2-amino-5-chlorobenzoic acid is cyclized with urea, followed by selective substitution at positions 1 and 3 with piperidine/piperazine derivatives under basic conditions . The target compound’s synthesis likely employs similar strategies, leveraging potassium iodide to facilitate substitution at the 2-position of the quinazoline core .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30ClN3O5/c1-38-26-16-23-25(17-27(26)39-2)33(19-22-8-4-5-9-24(22)31)30(37)34(29(23)36)18-20-10-12-21(13-11-20)28(35)32-14-6-3-7-15-32/h4-5,8-13,16-17H,3,6-7,14-15,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREHNEQTXVRFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the quinazoline class, characterized by a fused bicyclic structure containing a benzene and a pyrimidine ring. The presence of various substituents, such as the 2-chlorobenzyl and piperidine-1-carbonyl groups, enhances its biological profile.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study focused on similar compounds revealed that certain derivatives acted as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) , an important target in cancer therapy due to its role in DNA repair mechanisms. The compound demonstrated effective cytotoxicity against breast cancer cell lines with specific mutations (BRCA1/2 and PTEN), showing selective action against tumor cells compared to normal cells .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Effectiveness |

|---|---|---|---|---|

| 7j | PARP-1 | <10 | MX-1 (BRCA1 mutant) | High |

| 7j | PARP-2 | <10 | MDA-MB-468 (PTEN mutant) | High |

| 7j | Temozolomide | PF50=3.77 | MX-1 | Potentiation observed |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Quinazoline derivatives have been tested against various bacterial strains, demonstrating moderate to significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to the target compound showed inhibition zones ranging from 9 mm to over 15 mm against strains like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 12 | 70 |

| Compound 15 | Escherichia coli | 15 | 65 |

| Compound 14a | Candida albicans | 11 | 80 |

The mechanism by which these quinazoline derivatives exert their effects involves multiple pathways:

- PARP Inhibition: By inhibiting PARP-1 and PARP-2, these compounds can disrupt cancer cell survival mechanisms, leading to increased apoptosis in tumor cells.

- Antimicrobial Action: The antimicrobial effects are believed to stem from interference with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

- A study involving breast cancer patients treated with PARP inhibitors showed improved outcomes in those with BRCA mutations when combined with traditional chemotherapy agents like temozolomide.

- In vitro studies demonstrated that quinazoline derivatives could significantly reduce bacterial load in infected tissue models compared to standard antibiotic treatments.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione showed increased antiproliferative activity against various cancer cell lines, including breast cancer cells (MDA-MB-231) . The mechanism of action is believed to involve inhibition of heat shock protein 90 (Hsp90), which plays a critical role in tumor growth and survival.

Antibacterial Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. These compounds displayed moderate antibacterial activity compared to standard drugs . Notably, some derivatives demonstrated broad-spectrum activity against strains such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

The compound has potential applications in neuroprotection due to its ability to inhibit acetylcholinesterase (AChE). A study highlighted that similar compounds exhibited dual-binding inhibition of AChE, suggesting their utility in treating neurodegenerative diseases like Alzheimer's . The ability to penetrate the blood-brain barrier further enhances their therapeutic potential.

Synthesis and Modification

The synthesis of this compound involves multiple steps that can be tailored to produce various analogs with specific biological activities . The reactions typically include alkylation and acylation processes that modify the quinazoline scaffold for enhanced efficacy.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Key Observations :

- The quinazoline-2,4-dione core (target compound) offers broader structural flexibility for substitutions compared to pyrimidine-2,4-dione derivatives, which may limit bioactivity scope .

- Substituent Impact: 2-Chlorobenzyl vs. Piperidine-1-Carbonyl vs. Piperidine-Phenoxy (): The carbonyl group in the target compound enhances polarity, possibly improving solubility but reducing membrane permeability relative to the phenoxy variant .

Preparation Methods

Phosphorus Pentasulfide-Mediated Thioalkylation

Patent literature describes using P₄S₁₀ to convert quinazoline-2,4-diones to thioethers, followed by alkylation. However:

Isocyanide Insertion for 3-Position

Copper-catalyzed isocyanide insertion offers an alternative 3-substitution route:

- React 2-isocyanobenzoate with 4-(piperidine-1-carbonyl)benzylamine

- Requires stoichiometric Cu(OAc)₂·H₂O

Yields plateau at 72% due to isocyanide polymerization.

Analytical Characterization Data

Critical spectroscopic signatures confirm structure:

- ¹H NMR (400 MHz, DMSO-d₆):

Industrial-Scale Considerations

For kilogram-scale production:

- Cost Drivers :

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance exothermic steps:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions affect yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving quinazoline-2,4-dione cores and substituent coupling. For example, quinazoline-2,4-dione derivatives are often prepared from anthranilic acid or aminonitriles using cyclization agents like phosgene or CO₂ (to reduce toxicity) . Key steps include:

- Substituent introduction : The 2-chlorobenzyl and 4-(piperidine-1-carbonyl)benzyl groups are introduced via nucleophilic substitution or coupling reactions.

- Optimization : Refluxing in polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) improves yields. Reaction monitoring via TLC or HPLC ensures intermediate purity .

- Yield factors : Excess reagents for sterically hindered substitutions (e.g., piperidine-1-carbonyl) and inert atmospheres to prevent oxidation of methoxy groups .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?

- Methodological Answer :

- Core techniques : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions. For example, aromatic protons in the 6,7-dimethoxyquinazoline ring show distinct splitting patterns (~6.5–7.5 ppm) .

- Ambiguity resolution : 2D NMR (e.g., HMBC, NOESY) clarifies spatial arrangements, such as differentiating between 2-chlorobenzyl and 4-(piperidine-carbonyl)benzyl groups via cross-peaks with carbonyl carbons .

- Crystallography : Single-crystal X-ray diffraction (if available) provides definitive proof of stereochemistry and bond angles .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Quinazoline-2,4-dione derivatives are screened for kinase inhibition, antimicrobial, or antitumor activity. For this compound:

- In vitro assays : Use cell lines (e.g., HepG2 for cytotoxicity) to measure IC₅₀ values. Compare with controls like doxorubicin .

- Enzyme targets : Molecular docking studies (e.g., with EGFR or PARP enzymes) predict binding affinities. Validate via enzymatic inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .

- Data interpretation : Contradictions in activity (e.g., high in vitro vs. low in vivo efficacy) may arise from poor solubility—address via logP measurements and formulation adjustments .

Advanced Research Questions

Q. How can synthetic protocols be optimized to reduce reliance on toxic reagents while maintaining scalability?

- Methodological Answer :

- Phosgene alternatives : Replace phosgene with urea or CO₂ under high pressure for cyclization, as demonstrated in greener quinazoline syntheses .

- Solvent selection : Switch from DMF to cyclopentyl methyl ether (CPME) for improved safety and easier recycling .

- Catalysis : Use Pd/C or CuI nanoparticles to enhance coupling reactions (e.g., Suzuki-Miyaura for benzyl groups) with reduced catalyst loading .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. resazurin assays) to minimize variability .

- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo results .

- Structural analogs : Compare with derivatives (e.g., replacing piperidine with morpholine) to isolate pharmacophores responsible for activity .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., PARP-1). Focus on hydrogen bonding with quinazoline carbonyls and hydrophobic contacts with chlorobenzyl groups .

- MD simulations : Run 100-ns simulations to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions requiring rigidification .

- ADMET prediction : Tools like SwissADME predict bioavailability issues (e.g., high topological polar surface area >140 Ų) early in design .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis-related genes like BAX/BCL-2) .

- Pull-down assays : Biotinylated probes of the compound isolate binding partners from cell lysates, followed by LC-MS/MS identification .

- CRISPR knockouts : Target putative receptors (e.g., EGFR) in cell lines to confirm loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.